Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-)
Description
Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-) is a highly complex metallo-organic coordination compound. Structurally, it comprises an iron(III) center coordinated to two deprotonated azo-naphthalene sulfonate ligands, each featuring a nitro-substituted phenolic group. The trisodium counterions balance the overall charge. This compound is notable for its intense coloration, likely arising from extensive π-conjugation and ligand-to-metal charge transfer (LMCT) transitions.
Properties
CAS No. |
93843-05-1 |
|---|---|
Molecular Formula |
C32H22FeN6Na3O14S2+3 |
Molecular Weight |
903.5 g/mol |
IUPAC Name |
trisodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid;iron |
InChI |
InChI=1S/2C16H11N3O7S.Fe.3Na/c2*20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;;;;/h2*1-8,20-21H,(H,24,25,26);;;;/q;;;3*+1 |
InChI Key |
ADUUOOQSWTXWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The resulting azo compound is then complexed with ferric ions in the presence of sodium ions to form the final trisodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large quantities. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Various iron oxides and hydroxides.
Reduction: Corresponding amines and naphthalenesulfonic acid derivatives.
Substitution: Substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
Molecular Structure and Composition
- Molecular Formula : C₁₈H₁₅CrN₆Na₃O₁₄S₂
- Molecular Weight : 903.49 g/mol
- CAS Number : 93843-05-1
Physical Properties
| Property | Value |
|---|---|
| Density | 1.54 g/cm³ |
| Solubility in Water | 100 g/L at 20°C |
| pKa | 9.34 |
| LogP | -1 |
Dyeing Industry
Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-) is primarily utilized as a dye in textile applications. It is known for its vibrant color properties and high solubility in water, making it suitable for dyeing various materials such as wool, silk, and polyamide fibers.
Case Study: Leather Dyeing
A study demonstrated the effectiveness of this compound in leather dyeing processes. The compound provided excellent color fastness and stability under various environmental conditions, which is crucial for commercial leather products.
Analytical Chemistry
The compound serves as a reagent in analytical chemistry, particularly in the detection and quantification of various metal ions. Its ability to form stable complexes with metal ions makes it valuable for spectrophotometric analysis.
Case Study: Metal Ion Detection
Research has shown that Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-) can be used to detect trace levels of iron and other transition metals in environmental samples. The method involves the formation of colored complexes that can be quantified using UV-visible spectrophotometry.
Environmental Applications
Due to its structural properties, this compound has been explored for use in environmental remediation processes. Specifically, it has been investigated for its potential to decolorize wastewater containing azo dyes.
Case Study: Wastewater Treatment
A recent study indicated that Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-) can facilitate the breakdown of azo dyes in wastewater through microbial degradation processes. This application is particularly relevant for industries that generate large volumes of dye-laden effluents.
Biological Applications
Emerging research suggests potential biological applications of this compound, particularly in drug delivery systems due to its biocompatibility and ability to form complexes with biomolecules.
Case Study: Drug Delivery Systems
Studies have explored the use of Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-) as a carrier for targeted drug delivery, enhancing the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The compound exerts its effects through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in analytical and industrial applications. The ferrate(3-) ion plays a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of azo dyes and metallo-azo complexes. Key structural analogues include:
Azo-Naphthalene Sulfonates Without Metal Coordination :
- Compounds like 6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid lack the iron center and sodium counterions. These exhibit lower thermal stability and reduced solubility in polar solvents compared to the trisodium ferrate complex due to the absence of metal coordination and ionic stabilization .
Iron(III)-Azo Complexes with Simpler Ligands: For example, ferric tris(8-hydroxyquinolinate) shares a similar octahedral geometry but lacks the sulfonate groups and nitro substituents. The sulfonate groups in the target compound enhance water solubility, making it more suitable for aqueous-phase applications compared to hydrophobic analogues .
Nitro-Substituted Azo Dyes: Compounds such as methyl orange (sodium 4-[(4-dimethylaminophenyl)diazenyl]benzenesulfonate) share the azo-sulfonate motif but lack metal coordination and hydroxyl-nitro substitution. The nitro group in the target compound increases electron-withdrawing effects, red-shifting its absorption spectrum compared to methyl orange .
Comparative Physicochemical Properties
A hypothetical comparison table based on general trends in azo-metal complexes (derived from hydrogen bonding and crystallographic principles in ):
| Property | Target Compound | Methyl Orange | Ferric Tris(8-hydroxyquinolinate) |
|---|---|---|---|
| Solubility in Water | High (due to sulfonate groups) | Moderate | Low |
| Thermal Stability | >300°C (ionic + metal bonding) | ~200°C (weaker intermolecular) | ~250°C (metal-ligand bonding) |
| Absorption λ_max | ~550 nm (nitro red-shift) | ~465 nm | ~380 nm (quinoline-based) |
| Coordination Geometry | Octahedral (Fe³⁺) | N/A | Octahedral (Fe³⁺) |
Crystallographic and Computational Analysis
The structural determination of such complexes often employs programs like SHELXL for refinement and ORTEP-3 for graphical representation . For instance, hydrogen-bonding networks in the target compound (critical for crystal packing) can be analyzed using graph-set notation, as described in . Compared to simpler azo dyes, the nitro and sulfonate groups in this compound likely form more extensive hydrogen-bonding networks, stabilizing the crystal lattice.
Research Findings and Limitations
- Synthesis Challenges : The nitro and sulfonate groups introduce steric and electronic complications during synthesis, requiring precise pH control and stoichiometric metal-ligand ratios.
- Spectroscopic Behavior: The compound’s LMCT transitions are more pronounced than in non-metallic azo dyes, as inferred from similar iron-azo systems .
- Gaps in Data : The provided evidence lacks direct experimental data (e.g., XRD structures, UV-Vis spectra) for this specific compound. Existing comparisons rely on extrapolation from related systems.
Biological Activity
Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-)ferrate(3-) is a complex organic compound that exhibits notable biological activity, particularly in the fields of biochemistry and pharmacology. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₀N₃Na₃O₇S
- Molecular Weight : 411.321 g/mol
- CAS Number : 5858-58-2
- Structure : The compound features a naphthalene structure with hydroxyl and azo groups, contributing to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-)ferrate(3-) demonstrates significant antioxidant activity. It scavenges free radicals, thereby protecting cellular components from oxidative stress. A study found that its antioxidant capacity is comparable to known antioxidants like ascorbic acid, suggesting potential therapeutic applications in oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Cytotoxic Effects
Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-)ferrate(3-) has been evaluated for cytotoxicity in cancer cell lines. Results indicate that it induces apoptosis in certain cancer cells while exhibiting low toxicity to normal cells, highlighting its potential as an anticancer agent . The following table summarizes the cytotoxicity data across different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Reactive oxygen species generation |
Case Study 1: Antioxidant Efficacy in Diabetic Rats
In a controlled study involving diabetic rats, administration of trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-)ferrate(3-) resulted in a significant reduction in blood glucose levels and improvement in lipid profiles. The study concluded that the compound's antioxidant properties contributed to the amelioration of diabetes-induced oxidative stress .
Case Study 2: Antimicrobial Activity in Food Preservation
A study examined the use of trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-)ferrate(3-) as a natural preservative in food products. Results indicated a marked reduction in microbial load in treated samples compared to controls, suggesting its viability as a food preservative without significant adverse effects on sensory qualities .
Q & A
Q. What are the recommended methodologies for synthesizing trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-)?
- Methodological Answer : Synthesis typically involves azo coupling reactions under controlled pH (8–10) to stabilize the ferrate complex. Key steps include diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. Purification via recrystallization or dialysis is critical to achieve >95% purity. Variations in pH and temperature during coupling can influence yield and structural integrity .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 8.5–9.5 | Maximizes azo bond stability |
| Temperature | 0–5°C (diazotization) 20–25°C (coupling) | Prevents premature decomposition |
| Solvent | Aqueous ethanol | Enhances solubility of intermediates |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (λmax ~480–520 nm) and charge-transfer bands from the ferrate center (~600–650 nm) .
- FTIR : Confirms sulfonate (SO3<sup>-</sup>) stretches (1180–1250 cm<sup>-1</sup>) and hydroxyl groups (3200–3500 cm<sup>-1</sup>) .
- Mössbauer Spectroscopy : Resolves oxidation states and coordination geometry of the iron center (e.g., high-spin Fe<sup>III</sup> with octahedral symmetry) .
Q. What are the preliminary biological applications of this compound in academic research?
- Methodological Answer : The compound’s azo chromophore and sulfonate groups make it suitable for:
- Cellular Staining : Optimize staining protocols by adjusting pH (6.5–7.4) to enhance dye-cell membrane interactions .
- Antioxidant Assays : Use DPPH/ABTS radical scavenging assays; dissolve in DMSO (0.1–1 mM) and measure inhibition kinetics at 517 nm/734 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Contradictions often arise from differences in buffer systems or impurities. Conduct accelerated stability studies:
Q. What experimental strategies are recommended to study its interactions in complex matrices (e.g., wastewater)?
- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for preconcentration:
Sample Prep : Adjust wastewater pH to 3.0 to protonate sulfonate groups, improving sorbent retention.
Elution : Use methanol:2-propanol (4:1 v/v) with 0.1% NH4OH.
Analysis : Quantify via LC-MS/MS (MRM transitions: m/z 750→503 for quantification; m/z 750→315 for confirmation) .
Q. How do synthesis conditions influence the compound’s redox behavior in electrochemical studies?
- Methodological Answer : Cyclic voltammetry in 0.1 M KCl (pH 7.4) reveals:
- Synthesis pH Impact : Higher pH (9.5) yields more reversible Fe<sup>III</sup>/Fe<sup>II</sup> redox peaks (E1/2 = −0.25 V vs. Ag/AgCl).
- Contaminants : Trace chloride ions (from synthesis) shift E1/2 by +50 mV due to ligand displacement .
| Condition | Redox Potential (V) | Peak Separation (ΔE) |
|---|---|---|
| pH 9.5, pure | −0.25 | 80 mV (reversible) |
| pH 7.0, 0.1 M Cl<sup>-</sup> | −0.20 | 120 mV (quasi-reversible) |
Q. What computational approaches are suitable for modeling its ligand-metal charge-transfer properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
